molecular formula C23H22N4O2S B2808286 (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1049440-08-5

(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2808286
CAS RN: 1049440-08-5
M. Wt: 418.52
InChI Key: FIMTZKHOTYAKRR-UHFFFAOYSA-N
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Description

(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is involved in the synthesis of novel chemical entities with potential biological activities. For example, it's used in the preparation of imidazoazine and aza-analogue derivatives, where its structural components contribute to high affinities and selectivities for certain receptor subtypes, as seen in a study that identified a D4 dopamine receptor agonist with significant in vivo effects (C. Enguehard-Gueiffier et al., 2006). Additionally, the compound has been synthesized and characterized by various spectral data, highlighting its structural intricacies and the role of its functional groups in its chemical behavior (Umesha Kundapur et al., 2012).

Anticancer Potential

Several studies have synthesized novel derivatives based on the core structure of "(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone" to evaluate their cytotoxic activities against various cancer cell lines. For instance, compounds bearing the imidazo[2,1-b]thiazole scaffold were tested against human cancer cell lines, showing potential as inhibitors with specific cytotoxic effects on certain cell lines, indicating their potential role in cancer therapy (H. Ding et al., 2012).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of derivatives incorporating the core structure of this compound have been investigated. Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, for instance, showed promising antimicrobial activities against various bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infections (N. Güzeldemirci & O. Küçükbasmacı, 2010).

Molecular Docking and Theoretical Studies

The compound and its derivatives have been subjects of computational studies, including density functional theory (DFT) calculations and molecular docking, to understand their molecular properties, reactivity, and potential interactions with biological targets. These studies contribute to the rational design of new molecules with improved biological activities by elucidating the electronic structure, stability, and potential binding modes of these compounds (M. Shahana & A. Yardily, 2020).

properties

IUPAC Name

[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-29-19-9-7-17(8-10-19)20-15-27-21(16-30-23(27)24-20)22(28)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMTZKHOTYAKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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